Peptide histidine isoleucine
Overview
Description
Peptide histidine isoleucine (PHI) is an endogenous brain-gut peptide that activates VPAC2 receptors . It exhibits anorexigenic activity in vivo, decreasing feeding behavior in an oxytocin-mediated manner . PHI also decreases caspase 3 activity and increases glutamate transporter (GLT-1a) activity in vitro .
Synthesis Analysis
PHI, peptide histidine valine (PHV), and vasoactive intestinal polypeptide (VIP) are cosynthesized from the same precursor and share high levels of structural similarities with overlapping biological functions . The first PHI/PHV receptor was isolated and characterized in goldfish .
Molecular Structure Analysis
PHI, PHV, and VIP are cosynthesized from the same precursor and share high levels of structural similarities with overlapping biological functions . They are members of the pituitary adenylate cyclase-activating polypeptide (PACAP)/glucagon family .
Chemical Reactions Analysis
The solubility of 15 amino acids and 18 peptides, including PHI, was successfully modeled using the equation of state PC-SAFT that used recently determined melting properties of the amino acids and peptides as input data .
Physical And Chemical Properties Analysis
The solubilities of 20 proteinogenic amino acids and 21 peptides in aqueous 2-propanol solutions were gravimetrically determined . The anti-solvent 2-propanol caused a decrease in the solubilities of the amino acids and peptides upon increasing its mass fraction .
Scientific Research Applications
Biological Activities and Nanomedicine Applications
Histidine-rich peptides, including Peptide Histidine Isoleucine, have been employed in recombinant protein production as purification tags due to their affinity separation capabilities. Beyond their conventional use, these peptides exhibit significant biological activities, such as endosomolytic agents and roles in nanoparticle formation, crucial for drug delivery and nanomedical applications. Their ability to modulate the functionality of recombinant proteins highlights their potential in biotechnological performances and medical therapies (Ferrer-Miralles et al., 2011).
Enhanced DNA Transfection
Peptide modifications incorporating histidine residues have shown to significantly improve gene transfection efficiency. The incorporation of histidine and cysteine residues in the Tat peptide, for instance, promotes endosomal escape of DNA and protects DNA in the extracellular environment, leading to a substantial increase in gene transfection efficiency. This approach demonstrates the versatility of histidine-rich peptides in gene delivery applications (Lo & Wang, 2008).
Silica Synthesis and Biosilicification
Histidine plays a pivotal role in biosilica formation, where its presence in peptides like Peptide Histidine Isoleucine catalyzes silicic acid condensation. This process is crucial for understanding the mechanisms behind biological silicification, with implications for the development of new materials and technologies based on biosilica (Liang et al., 2009).
Peptide Self-Assembly
The ability of histidine-rich peptides to undergo reversible, pH-dependent self-assembly into helical fibers opens up new avenues for the design of biomaterials. By substituting isoleucine residues with histidine, peptides can self-assemble in response to pH changes, offering a mechanism to control the assembly and disassembly of peptide-based structures, which is essential for various applications in materials science (Zimenkov et al., 2006).
Activation Effects on Enzymes
Histidine-containing dipeptides, including Peptide Histidine Isoleucine, have been investigated for their activation effects on carbonic anhydrases, an enzyme important for various physiological processes. These peptides demonstrate the potential for therapeutic applications in managing enzyme deficiencies and enhancing cognitive functions (Vistoli et al., 2020).
Safety And Hazards
Future Directions
The multifaceted nature of antimicrobial peptides, including PHI, has led to current synthetic chemistry approaches and future directions . The studies demonstrate potent regulatory actions of PACAP, PHI, and VIP on neuroblastoma cell proliferation which appear to be mediated by multiple subsets of receptors which differentially couple to MAP kinase and PKA signaling pathways .
properties
IUPAC Name |
(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-amino-3-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C136H216N36O41/c1-18-72(14)109(111(141)189)171-128(206)92(51-70(10)11)161-132(210)100(63-175)166-121(199)87(41-43-105(183)184)155-122(200)89(48-67(4)5)160-125(203)93(53-77-32-36-80(178)37-33-77)162-118(196)84(30-23-25-45-138)153-117(195)83(29-22-24-44-137)152-112(190)74(16)150-130(208)98(61-173)167-124(202)91(50-69(8)9)159-120(198)86(40-42-102(140)180)151-103(181)59-146-115(193)88(47-66(2)3)157-123(201)90(49-68(6)7)158-119(197)85(31-26-46-145-136(142)143)154-131(209)99(62-174)168-126(204)94(54-78-34-38-81(179)39-35-78)163-127(205)97(57-107(187)188)164-133(211)101(64-176)169-135(213)110(75(17)177)172-129(207)95(52-76-27-20-19-21-28-76)165-134(212)108(71(12)13)170-104(182)60-147-116(194)96(56-106(185)186)156-113(191)73(15)149-114(192)82(139)55-79-58-144-65-148-79/h19-21,27-28,32-39,58,65-75,82-101,108-110,173-179H,18,22-26,29-31,40-57,59-64,137-139H2,1-17H3,(H2,140,180)(H2,141,189)(H,144,148)(H,146,193)(H,147,194)(H,149,192)(H,150,208)(H,151,181)(H,152,190)(H,153,195)(H,154,209)(H,155,200)(H,156,191)(H,157,201)(H,158,197)(H,159,198)(H,160,203)(H,161,210)(H,162,196)(H,163,205)(H,164,211)(H,165,212)(H,166,199)(H,167,202)(H,168,204)(H,169,213)(H,170,182)(H,171,206)(H,172,207)(H,183,184)(H,185,186)(H,187,188)(H4,142,143,145)/t72-,73-,74-,75+,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,108-,109-,110-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGAKZYXFPNRMLP-RMYDINGBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(C(C)C)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CC4=CN=CN4)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)N)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](C(C)C)NC(=O)CNC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC4=CN=CN4)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C136H216N36O41 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
3011.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Peptide histidine isoleucine | |
CAS RN |
96849-38-6 | |
Record name | Peptide histidine isoleucine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096849386 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Citations
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